molecular formula C12H21NO2 B13021417 Tert-butyl 2-azaspiro[3.4]octane-2-carboxylate

Tert-butyl 2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B13021417
M. Wt: 211.30 g/mol
InChI Key: VHUPYWTWVSDQQT-UHFFFAOYSA-N
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Description

Tert-butyl 2-azaspiro[3.4]octane-2-carboxylate is a valuable spirocyclic chemical building block designed for research applications, particularly in medicinal chemistry. This compound features a three-dimensional spiro[3.4]octane core, a structure recognized for its ability to explore chemical space more effectively than traditional flat aromatic systems . The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the nitrogen, facilitating further synthetic elaboration and making this reagent a versatile intermediate for constructing more complex molecules. Spirocyclic scaffolds like this one are synthetically attractive due to their ability to orient peripheral substituents in incremental, three-dimensional arcs, which is crucial for studying the relationship between molecular structure and biological activity . Researchers can utilize this scaffold to create compound libraries for biological screening. The high sp³ carbon content of this and related spirocycles is essential for the three-dimensional exploration of chemical space, a key goal in modern library design . While specific synthetic routes for the 2-aza variant are not detailed in the search results, general methods for analogous spiro[3.4]octane systems often employ annulation strategies using readily available starting materials and conventional chemical transformations . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 2-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)13-8-12(9-13)6-4-5-7-12/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUPYWTWVSDQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-azaspiro[3.4]octane-2-carboxylate typically involves multi-step reactions. One common method involves the annulation of cyclopentane or four-membered rings. For example, a procedure might start with the reaction of a suitable amine with a cyclopentanone derivative, followed by cyclization and protection steps . Another approach involves the use of lithium diisopropylamide in tetrahydrofuran, followed by a series of reactions including reduction, oxidation, and substitution steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of scale-up synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.

Chemical Reactions Analysis

Deprotection Reactions

The Boc (tert-butoxycarbonyl) group serves as a protective moiety for the secondary amine in the spirocyclic structure. Key deprotection methods include:

Reaction Type Conditions Products Mechanism
Acidic cleavageTrifluoroacetic acid (TFA) in DCM Free 2-azaspiro[3.4]octane amineCarbamate hydrolysis via acid catalysis
Hydrochloric acidHCl in dioxane or aqueous media Amine hydrochloride saltProtonation and ester cleavage

These reactions are critical for accessing the free amine, which is often a precursor for further functionalization in medicinal chemistry .

Functional Group Transformations

The tert-butyl ester and spirocyclic core participate in selective transformations:

Ester Hydrolysis

Conditions Reagents Products
Acidic hydrolysisConcentrated HCl, reflux 2-azaspiro[3.4]octane-2-carboxylic acid
Basic hydrolysisNaOH, aqueous THF Sodium carboxylate derivative

The tert-butyl group enhances steric protection, necessitating harsh conditions for hydrolysis compared to methyl/ethyl esters .

Oxidation and Reduction

  • Oxidation : Limited by the saturated spiro structure, but derivatives with hydroxyl groups (e.g., tert-butyl 7-hydroxy analogs) undergo oxidation to ketones using agents like PCC .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated bonds in related spiro compounds, though the parent compound lacks such functionality .

Ring-Opening and Rearrangement

The spiro[3.4]octane system’s strain enables selective ring-opening under specific conditions:

Reaction Conditions Products
Acid-mediated ring-openingH₂SO₄, heat Linear amine-carboxylic acid derivatives
Nucleophilic attackGrignard reagents, THF Alkylated spirocyclic products

These reactions exploit the reactivity of the smaller (3-membered) ring, which is more strained and susceptible to cleavage .

Coupling Reactions

The deprotected amine participates in cross-coupling reactions:

Reaction Type Catalyst/Reagents Applications
Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃ Introduction of aryl/heteroaryl groups
Reductive aminationNaBH₃CN, aldehydes Alkyl/aryl amine derivatives

These methods are pivotal for constructing complex molecules in drug discovery .

Scientific Research Applications

Synthesis Methodologies

The synthesis of tert-butyl 2-azaspiro[3.4]octane-2-carboxylate typically involves multi-step organic reactions, which can include:

  • Starting Materials : The synthesis often begins with readily available precursors such as 1-Boc-3-oxoylidene-azetidine.
  • Reagents : Common reagents include allyl bromide and zinc powder, utilized in the formation of the azaspiro structure through nucleophilic substitution and cyclization reactions.
  • Reaction Conditions : Specific conditions such as temperature control and solvent choice (e.g., tetrahydrofuran, dichloromethane) are critical for optimizing yield and purity .

Pharmaceutical Applications

This compound has shown promise in several pharmaceutical applications:

  • Drug Development : It serves as an intermediate in the synthesis of various bioactive compounds, potentially leading to new therapeutic agents targeting different biological pathways .
  • Agonist Activity : Derivatives of this compound have been investigated for their activity as M4 muscarinic receptor agonists, which may have implications in treating neurological disorders .

Case Study 1: Synthesis of Spirocyclic Scaffolds

A study highlighted the preparation of a series of spirocyclic scaffolds using this compound as a core structure. This research demonstrated its utility in creating compound libraries for medicinal chemistry, showcasing how variations in substituents can lead to diverse pharmacological profiles .

Case Study 2: Structural Modifications for Enhanced Activity

Research has focused on modifying the tert-butyl group or introducing halogen substituents to enhance biological activity. For instance, the introduction of bromine at specific positions has been shown to increase receptor binding affinity and selectivity for certain targets .

Comparative Data Table

Application Area Description Potential Impact
Drug DevelopmentIntermediate for bioactive compoundsNew therapeutic agents
Receptor AgonismM4 muscarinic receptor agonistsTreatment for neurological disorders
Compound LibrariesBuilding blocks for diverse chemical librariesAccelerated drug discovery

Mechanism of Action

The mechanism of action of tert-butyl 2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows for high binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Heteroatom Variations

Compound Name CAS Number Heteroatoms Key Differences Applications/Properties References
This compound - N Base structure Scaffold for APIs, enzymatic reduction to chiral alcohols (>99% ee)
tert-Butyl 7-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate 1330764-09-4 N, O Oxygen atom in the ring; aminoethyl substituent Increased hydrophilicity; potential for peptide coupling
tert-Butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 1453315-68-8 N, S Sulfur replaces oxygen; ketone group at C7 Enhanced metabolic stability; higher lipophilicity

Analysis :

  • Oxygen vs. Sulfur : The 5-thia analog (S) increases lipophilicity and oxidation resistance compared to the 5-oxa (O) variant, making it suitable for CNS-targeting drugs .
  • Aminoethyl Substituent: Introduces a primary amine, enabling conjugation with carboxylic acids or carbonyl groups in drug design .

Diaza Derivatives

Compound Name CAS Number Heteroatoms Substituents Applications/Properties References
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate 367-21-1494 N, N None Dual hydrogen-bonding sites; increased basicity (pKa ~8–10)
tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate 1352926-14-7 N, N Benzyl at C6 Aromatic interactions in receptor binding; improved membrane permeability

Analysis :

  • Diaza vs. Monoaza: The additional nitrogen in 2,6-diaza derivatives enhances hydrogen-bonding capacity, improving interactions with biological targets like kinases or GPCRs .

Oxo and Hydroxy Derivatives

Compound Name CAS Number Substituent Position Applications/Properties References
tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate - Oxo C6 Precursor for hydroxyl derivatives via ketoreductases; enantiomeric excess >99%
tert-Butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate 1581683-57-9 Oxo C5 Altered reactivity in nucleophilic additions; distinct metabolic pathways

Analysis :

  • Positional Isomerism : The 6-oxo derivative is enzymatically reduced to a chiral alcohol, while the 5-oxo isomer may undergo different transformations, such as aldol reactions .

Ring Size and Strain

Compound Name CAS Number Ring Size Key Differences References
tert-Butyl 2-azaspiro[3.3]heptane-2-carboxylate 1211586-09-2 [3.3]heptane Smaller ring; higher ring strain
This compound - [3.4]octane Lower strain; preferred for stability in APIs

Analysis :

  • Smaller Rings (Heptane) : Increased strain may enhance reactivity but reduce thermal stability compared to octane analogs .

Key Research Findings

Enzymatic Synthesis : Pfizer’s patented route for tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate uses Codex® ketoreductase KRED-P3-G09 to achieve >99% enantiomeric excess, critical for chiral drug synthesis .

Solubility Enhancements : Hemioxalate salts (e.g., CAS 1523618-32-7) improve aqueous solubility, facilitating formulation .

Metabolic Stability : Thia analogs (e.g., CAS 2197052-81-4) resist cytochrome P450 oxidation, prolonging half-life in vivo .

Biological Activity

Tert-butyl 2-azaspiro[3.4]octane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which allows for diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The structural formula of this compound includes a spirocyclic framework that integrates nitrogen and carbon functionalities, enhancing its interaction with biological targets. The presence of the tert-butyl group contributes to its lipophilicity, potentially affecting its bioavailability and interaction with cellular membranes.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The spirocyclic structure facilitates binding to active sites on enzymes, leading to modulation of their activity. This can result in various biological effects, including:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Signal Transduction Modulation : It can alter signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Biological Activities

Research indicates that compounds with similar spirocyclic structures often exhibit significant pharmacological effects. Some of the notable biological activities associated with this compound include:

  • Antioxidant Properties : Potential to scavenge free radicals and reduce oxidative stress.
  • Neuroprotective Effects : May protect neuronal cells from oxidative damage, which is crucial in neurodegenerative diseases.
  • Anti-inflammatory Activity : Could modulate inflammatory responses through inhibition of pro-inflammatory cytokines.

Data Table: Biological Activities and Mechanisms

Activity TypeMechanism of ActionReference
Enzyme InhibitionBinds to active sites on target enzymes
Antioxidant ActivityScavenges free radicals, reducing oxidative stress
NeuroprotectionProtects neuronal cells from oxidative damage
Anti-inflammatoryModulates cytokine production and inflammatory pathways

Case Studies

  • Neuroprotective Study : A study investigated the protective effects of this compound on SH-SY5Y neuroblastoma cells under oxidative stress conditions induced by hydrogen peroxide. Results indicated a significant reduction in cell death, suggesting potential therapeutic applications in neurodegenerative diseases.
  • Enzyme Interaction Study : Another research focused on the compound's ability to inhibit specific metabolic enzymes linked to cancer progression. The findings demonstrated that this compound effectively reduced enzyme activity, highlighting its potential as an anticancer agent.

Q & A

Q. Basic

  • NMR Spectroscopy: 1^1H and 13^13C NMR in CDCl₃ or DMSO-d₶ identify spirocyclic frameworks, tert-butyl groups (δ ~1.44 ppm), and carboxylate moieties .
  • LCMS: Monitors reaction progress and confirms molecular ions (e.g., m/z 403.1 [M+H]⁺ for intermediates) .
  • Elemental Analysis: Validates purity and stoichiometry, particularly for novel derivatives .

How can reaction conditions be optimized for introducing substituents on the spirocyclic core?

Q. Advanced

  • Temperature Control: Reductive amination with sodium cyanoborohydride requires 45°C for 16 hours to ensure complete conversion without side reactions .
  • Solvent Selection: Ethanol or dichloromethane balances solubility and reactivity for nucleophilic substitutions .
  • Catalyst Screening: Enzymatic reductions require magnesium chloride as a cofactor to enhance ketoreductase activity .

What safety protocols are essential for handling this compound?

Q. Basic

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols (H335 hazard) .
  • Spill Management: Sweep solid spills with vacuum collection; avoid water flushing to prevent environmental release .

What challenges arise in crystallizing spirocyclic derivatives for X-ray studies?

Q. Advanced

  • Low Melting Points: Oily intermediates (e.g., trifluoroacetate salts) complicate crystallization. Freeze-drying or salt formation (e.g., hydrochloride) improves crystallinity .
  • Solvent Polymorphism: Screening solvents like ethyl acetate/heptane mixtures (50–100% gradient) enhances crystal lattice formation .
  • Twinned Crystals: High-resolution data (e.g., SHELXL refinement) mitigates twinning artifacts in spirocyclic systems .

How do steric and electronic effects influence reactivity in spirocyclic systems?

Q. Advanced

  • Steric Hindrance: The tert-butyl group slows nucleophilic attacks at the carboxylate, necessitating elevated temperatures for ester hydrolysis .
  • Electronic Effects: Electron-withdrawing groups (e.g., cyano) on the spiro framework increase electrophilicity, accelerating SN2 reactions .

What applications exist for tert-butyl 2-azaspiro derivatives in drug discovery?

Q. Advanced

  • Piperazine Hybrids: Derivatives like tert-butyl 6-[4-(3-methoxypyridin-2-yl)piperazin-1-yl]-2-azaspiro[3.4]octane-2-carboxylate act as intermediates in kinase inhibitors or CNS-targeting agents .
  • Prodrug Strategies: Ethyl carboxylate analogs improve bioavailability through esterase-mediated activation .

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